molecular formula C13H12N4S B2522577 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847783-66-8

4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2522577
CAS No.: 847783-66-8
M. Wt: 256.33
InChI Key: ZHELPWYYTQLQJA-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with an indole moiety and a cyclopropyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Indole Introduction: The indole moiety can be introduced through a coupling reaction with the triazole intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via a substitution reaction using cyclopropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents like cyclopropyl bromide are commonly used for substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-yl-sulfanyl-acetamide
  • 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-yl-sulfanyl-ethyl-acetamide

Uniqueness

4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of the triazole ring, indole moiety, and cyclopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyclopropyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c18-13-16-15-12(17(13)8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELPWYYTQLQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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